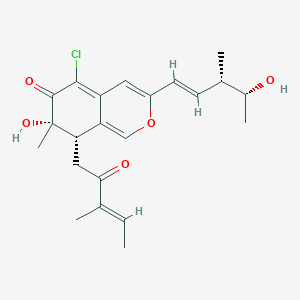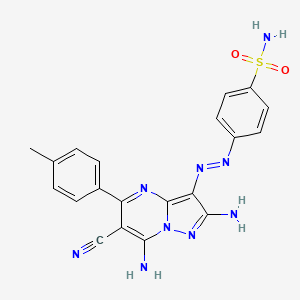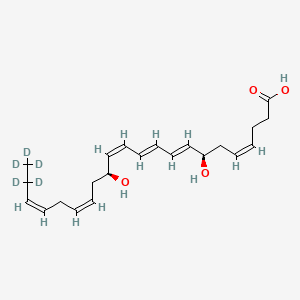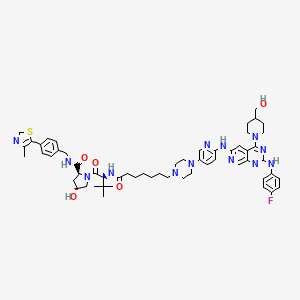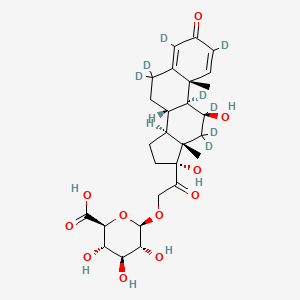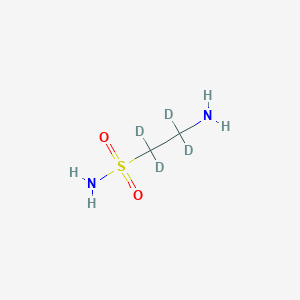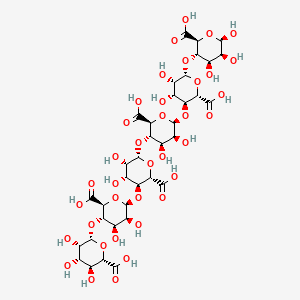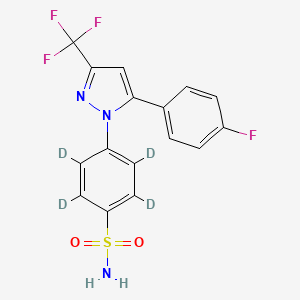
Mavacoxib-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mavacoxib-d4 is a deuterium-labeled analogue of Mavacoxib, a pyrazole derivative. Mavacoxib is a selective, oral long-acting cyclooxygenase-2 (COX-2) inhibitor and a non-steroidal anti-inflammatory drug (NSAID) used primarily for pain and inflammation therapy in dogs . The deuterium labeling in this compound allows for its use in various scientific research applications, including metabolic studies and pharmacokinetic profiling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mavacoxib-d4 involves the incorporation of deuterium into the Mavacoxib molecule. One common method is the copper-catalyzed reductive ring-cleavage of isoxazoles, which yields fluoroalkylated enaminones. This method is advantageous due to its use of commercially available reagents, ease of setup, and broad tolerance of functionality . The reaction conditions typically involve the use of copper/diamine catalysis, which is regiospecific and free of defluorination and reduction of reducible functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict process parameter control to ensure product quality and may include one-to-one custom synthesis for special structural needs. The production is carried out in facilities with multiple warehouses to ensure timely delivery and quality assurance.
化学反应分析
Types of Reactions
Mavacoxib-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
科学研究应用
Mavacoxib-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Industry: Applied in environmental studies and clinical diagnostics.
作用机制
Mavacoxib-d4 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid . Prostaglandins play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . Additionally, this compound has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, making it a potential candidate for cancer therapy .
相似化合物的比较
Mavacoxib-d4 is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Similar compounds include:
Celecoxib: Another COX-2 inhibitor used for pain and inflammation.
Deracoxib: A COX-2 inhibitor used in veterinary medicine.
Rofecoxib: A COX-2 inhibitor previously used for pain management but withdrawn from the market due to safety concerns.
This compound stands out due to its long-acting nature and specific applications in metabolic research and pharmacokinetic profiling .
属性
分子式 |
C16H11F4N3O2S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
2,3,5,6-tetradeuterio-4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)/i5D,6D,7D,8D |
InChI 键 |
TTZNQDOUNXBMJV-KDWZCNHSSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)[2H])[2H])S(=O)(=O)N)[2H] |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


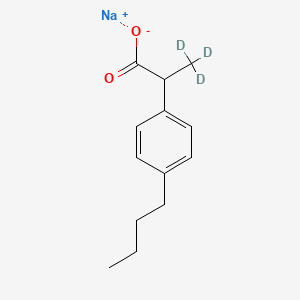
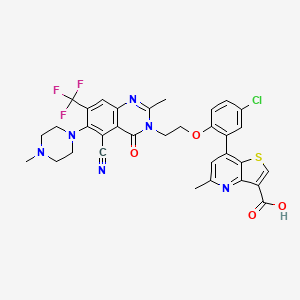
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
